Lithium, (2-methyl-2-propenyl)-
CAS No.: 61777-16-0
Cat. No.: VC19477499
Molecular Formula: C4H7Li
Molecular Weight: 62.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61777-16-0 |
|---|---|
| Molecular Formula | C4H7Li |
| Molecular Weight | 62.1 g/mol |
| IUPAC Name | lithium;2-methanidylprop-1-ene |
| Standard InChI | InChI=1S/C4H7.Li/c1-4(2)3;/h1-2H2,3H3;/q-1;+1 |
| Standard InChI Key | LQXXINHQWGDYNZ-UHFFFAOYSA-N |
| Canonical SMILES | [Li+].CC(=C)[CH2-] |
Introduction
Structural and Molecular Characteristics
Lithium, (2-methyl-2-propenyl)- features a lithium atom bonded to a 2-methyl-2-propenyl group, forming a carbanion stabilized by the electron-donating methyl substituents. The compound’s IUPAC name, lithium;2-methanidylprop-1-ene, reflects its allylic lithium structure. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₄H₇Li |
| Molecular Weight | 62.1 g/mol |
| InChI Key | LQXXINHQWGDYNZ-UHFFFAOYSA-N |
| Canonical SMILES | [Li+].CC(=C)[CH2-] |
| CAS Number | 61777-16-0 |
The allylic carbanion’s stability arises from resonance delocalization between the lithium ion and the conjugated π-system of the propenyl group . This electronic configuration enhances its reactivity toward electrophilic substrates, making it indispensable in nucleophilic addition and cross-coupling reactions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via the reaction of 2-methyl-2-propenyl chloride with lithium metal in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere. The reaction proceeds as follows:
Critical parameters include:
-
Temperature: Reactions are conducted at low temperatures (−78°C) to minimize side reactions.
-
Solvent Purity: Anhydrous conditions prevent lithium hydrolysis.
-
Atmosphere: Argon or nitrogen gas excludes moisture and oxygen .
Industrial Manufacturing
Industrial processes employ continuous flow reactors to optimize yield and purity. Automated systems regulate stoichiometry and temperature, achieving scales of hundreds of kilograms annually. Post-synthesis purification involves fractional distillation or crystallization to isolate the compound from lithium chloride byproducts.
Reactivity and Mechanistic Insights
Nucleophilic Addition Reactions
The carbanion attacks electrophilic carbonyl carbons in aldehydes and ketones, forming alcohols after hydrolysis:
This reactivity parallels Grignard reagents but proceeds with faster kinetics due to lithium’s higher electronegativity .
Cross-Coupling Applications
In Suzuki-Miyaura couplings, the compound acts as a transmetalation agent, transferring its organic group to palladium catalysts. For example:
Such reactions enable the synthesis of biaryl structures prevalent in pharmaceuticals .
Substitution Reactions
Alkyl halides undergo nucleophilic displacement to form extended carbon chains:
Comparative Analysis with Related Organometallics
The methyl substituents in Lithium, (2-methyl-2-propenyl)- confer superior steric protection compared to phenyl analogs, reducing unwanted dimerization .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound facilitates the synthesis of β-blockers and nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, it constructs the allylic backbone of Ibuprofen precursors.
Polymer Chemistry
As an initiator in anionic polymerization, it produces polyolefins with controlled molecular weights and low polydispersity. Applications include elastomers and adhesives.
Materials Science
Lithium, (2-methyl-2-propenyl)- grafts functional groups onto carbon nanotubes, enhancing their dispersion in composite materials .
Future Directions and Innovations
Recent advances focus on enantioselective reactions using chiral ligands to synthesize optically active intermediates. Additionally, flow chemistry techniques aim to improve the sustainability of industrial processes by reducing solvent waste .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume